molecular formula C20H25BrN6S B10941633 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B10941633
M. Wt: 461.4 g/mol
InChI Key: SQKFYFGTEFVVTJ-UHFFFAOYSA-N
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Description

N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a complex organic compound featuring a thiourea group linked to two pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole intermediates, followed by their coupling with thiourea derivatives. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets can vary depending on the specific application .

Properties

Molecular Formula

C20H25BrN6S

Molecular Weight

461.4 g/mol

IUPAC Name

1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C20H25BrN6S/c1-14-7-4-5-8-17(14)12-26-13-18(11-23-26)24-20(28)22-9-6-10-27-16(3)19(21)15(2)25-27/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H2,22,24,28)

InChI Key

SQKFYFGTEFVVTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NCCCN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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